![molecular formula C9H9F3O B1350652 (1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 76155-79-8](/img/structure/B1350652.png)
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Overview
Description
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol with significant importance in pharmaceutical and chemical industries. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly chemokine receptor antagonists used in the treatment of HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol can be achieved through the asymmetric reduction of 4-(trifluoromethyl)acetophenone. One efficient method involves the use of recombinant whole-cell-mediated reduction by Escherichia coli cells. This biocatalytic process employs a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency. Under optimal conditions, this method yields a 99.1% product with over 99.9% enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale biocatalytic processes due to their high enantioselectivity and efficiency. The use of polar organic solvents in combination with aqueous media has proven to be effective in scaling up the production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-(trifluoromethyl)acetophenone.
Reduction: The reduction of 4-(trifluoromethyl)acetophenone to this compound is a common reaction.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Biocatalysts such as recombinant Escherichia coli cells are used for the reduction process.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)acetophenone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Intermediate in Drug Synthesis
One of the primary applications of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is as an important pharmaceutical intermediate. It is notably utilized in the synthesis of Aprepitant, a neurokinin-1 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery. The compound plays a crucial role in the chiral synthesis of Aprepitant, enhancing its therapeutic efficacy .
CCR5 Antagonists
Additionally, this compound serves as an intermediate for chemokine CCR5 antagonists, which are significant in the treatment of HIV infections. Research indicates that this compound can be effectively used to develop new drugs targeting the CCR5 receptor, thus contributing to advancements in antiviral therapies .
Enantioselective Reduction
The compound has been a subject of interest for biocatalytic processes aimed at producing optically pure enantiomers. Biocatalytic reduction using microbial whole cells has shown promise in synthesizing (R)-1-[4-(trifluoromethyl)phenyl]ethanol from prochiral substrates. This method offers advantages such as cofactor recycling and improved enzyme stability, making it a cost-effective alternative to traditional chemical synthesis methods .
Use of Natural Deep Eutectic Solvents (NADES)
Recent studies have explored the use of natural deep eutectic solvents in conjunction with biocatalysis to enhance the efficiency of reactions involving this compound. These solvents improve membrane permeability and protect intracellular proteins during enzymatic reactions, thereby increasing product yield and reaction rates .
Synthesis of Aprepitant
A detailed case study on the synthesis of Aprepitant illustrates the critical role of this compound. The synthesis involves multiple steps, including the chiral reduction of ketones to obtain the desired enantiomeric purity necessary for pharmacological activity. The process highlights advancements in asymmetric synthesis techniques that utilize this compound effectively .
Biocatalytic Approaches
Another case study focuses on optimizing biocatalytic reactions using this compound as a substrate. Researchers have demonstrated that employing specific microbial strains can significantly enhance the reaction's efficiency compared to traditional methods, showcasing the compound's versatility in biochemistry applications .
Summary and Future Directions
The applications of this compound span across various fields within pharmaceutical chemistry and biocatalysis. Its role as an intermediate in drug synthesis, particularly for Aprepitant and CCR5 antagonists, underscores its importance in developing effective therapeutic agents. Furthermore, advancements in biocatalytic processes present new opportunities for sustainable and efficient production methods.
As research continues, further exploration into novel synthetic routes and biocatalytic strategies involving this compound may lead to enhanced drug formulations and broader applications within medicinal chemistry.
Application | Details |
---|---|
Drug Synthesis | Key intermediate for Aprepitant and CCR5 antagonists |
Biocatalysis | Enantioselective reduction using microbial cells |
NADES | Enhances reaction efficiency and product yield |
Mechanism of Action
The mechanism by which (1R)-1-[4-(trifluoromethyl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. In the case of its use as an intermediate for chemokine receptor antagonists, the compound blocks the CCR5 receptor, preventing the entry of HIV-1 into cells. This blockade inhibits the replication of the virus, thereby reducing its spread within the host .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with different functional groups.
4-hydroxybenzotrifluoride: Similar structure but with a hydroxyl group instead of an alcohol group.
4-(trifluoromethyl)acetophenone: The precursor in the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
Uniqueness
This compound is unique due to its chiral nature and high enantioselectivity, making it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions and its role in blocking the CCR5 receptor highlight its versatility and importance in scientific research and industrial applications .
Biological Activity
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral organic compound notable for its potential biological activities, particularly in anti-inflammatory pathways. This article reviews its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉F₃O
- Molecular Weight : 190.17 g/mol
- Appearance : Colorless liquid
- Functional Groups : Hydroxyl (-OH) and trifluoromethyl (-CF₃) groups
The trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, influencing its interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory properties . Preliminary studies suggest it may inhibit cyclooxygenases (COXs), which are crucial enzymes in the inflammatory response.
The mechanism of action appears to involve the compound's binding affinity to various enzymes and receptors involved in inflammatory pathways. The trifluoromethyl group enhances this binding, potentially increasing the compound's potency and selectivity as a therapeutic agent.
Synthesis Methods
The primary method for synthesizing this compound involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using reducing agents such as lithium aluminum hydride or catalytic hydrogenation:
This transformation is critical for obtaining the desired alcohol with high enantioselectivity.
Table 1: Summary of Biological Activities
Study | Biological Activity | Findings |
---|---|---|
Smolecule Research | Anti-inflammatory | Inhibits COX enzymes; potential therapeutic applications |
MDPI Study | Enzyme Interaction | Suggests binding affinity to inflammatory pathway enzymes |
ACS Publications | Pharmacological Potential | Highlights need for further pharmacological studies |
Notable Research Insights
- Anti-inflammatory Effects : A study indicated that this compound effectively reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Enzyme Inhibition : Interaction studies have shown that this compound may inhibit COX-2 activity, which is often elevated in inflammatory conditions .
- Pharmacokinetics : Investigations into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties reveal favorable profiles for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, and how can enantiomeric purity be ensured?
The synthesis of this chiral alcohol often involves kinetic resolution of racemic mixtures using biocatalysts. For example, lipase-catalyzed transesterification in organic solvents can selectively acetylate the (1R)-enantiomer, achieving high enantiomeric excess (ee). Hydrolysis of the acetylated product under acidic conditions yields the pure (1R)-enantiomer . Key parameters to optimize include solvent polarity, enzyme source (e.g., Candida antarctica lipase B), and reaction temperature.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming structure, stereochemistry, and trifluoromethyl group integrity. For example, the acetate derivative (1R)-1-[4-(trifluoromethyl)phenyl]ethyl acetate shows distinct signals for the acetyl group (δ ~2.0 ppm in ¹H NMR) and CF₃ splitting patterns .
- X-ray Crystallography : If single crystals are obtained, SHELX-based software can resolve absolute configuration. ORTEP-3 is useful for visualizing molecular packing and hydrogen-bonding interactions .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing CF₃ group increases lipophilicity (logP ~2.5–3.0) and metabolic stability compared to non-fluorinated analogs. This enhances membrane permeability in biological assays. Computational studies (e.g., DFT) can quantify electronic effects on the aromatic ring’s reactivity .
Advanced Research Questions
Q. What strategies address low yields in enzymatic resolution processes?
Common challenges include enzyme denaturation in organic solvents and substrate inhibition. Solutions:
- Solvent Engineering : Use hydrophobic ionic liquids to stabilize lipases.
- Immobilization : Covalently bind enzymes to silica or polymer supports to enhance reusability.
- Substrate Modification : Introduce electron-donating groups to the phenyl ring to improve enzyme-substrate compatibility .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent Screening : Replace the CF₃ group with other electron-withdrawing groups (e.g., NO₂, CN) to modulate antibacterial potency.
- Chiral Center Modification : Compare (1R) vs. (1S) enantiomers in receptor-binding assays to identify stereospecific interactions.
- Pro-drug Design : Esterify the hydroxyl group to improve bioavailability, with in vitro hydrolysis studies to assess release kinetics .
Q. What green chemistry approaches mitigate environmental concerns during synthesis?
- Biocatalysis : Replace traditional catalysts (e.g., chromium-based oxidants) with lipases or alcohol dehydrogenases to reduce toxic waste.
- Solvent Selection : Use cyclopentyl methyl ether (CPME) or 2-methyl-THF as biodegradable alternatives to dichloromethane.
- Lifecycle Analysis : Assess ecotoxicity of intermediates using computational models (e.g., ECHA’s QSAR Toolbox) .
Q. How can computational methods predict the compound’s behavior in catalytic systems?
- Molecular Docking : Simulate interactions between the compound and enzyme active sites (e.g., lipase binding pockets) to guide mutagenesis studies.
- MD Simulations : Track conformational changes during transesterification to identify rate-limiting steps .
Q. Future Research Directions
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381248 | |
Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-79-8 | |
Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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